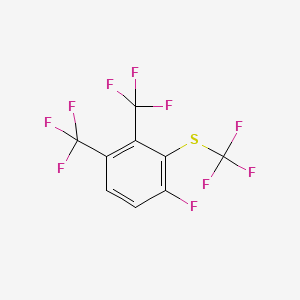
1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H2F10S. This compound is characterized by the presence of multiple trifluoromethyl groups and a fluorine atom attached to a benzene ring, making it highly fluorinated and chemically unique.
Méthodes De Préparation
One common method is the radical trifluoromethylation of benzene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . Industrial production methods may involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.
Applications De Recherche Scientifique
1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique fluorinated structure makes it useful in the study of fluorine-containing biomolecules and their interactions.
Mécanisme D'action
The mechanism of action of 1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms and trifluoromethyl groups. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The compound can also participate in various chemical pathways, including radical and nucleophilic reactions .
Comparaison Avec Des Composés Similaires
1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,2-Bis(trifluoromethyl)benzene: This compound lacks the additional fluorine and trifluoromethylthio groups, making it less chemically complex.
1,4-Bis(trifluoromethyl)benzene: This compound has a different substitution pattern on the benzene ring, leading to different chemical and physical properties
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H2F10S |
|---|---|
Poids moléculaire |
332.16 g/mol |
Nom IUPAC |
1-fluoro-3,4-bis(trifluoromethyl)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-4-2-1-3(7(11,12)13)5(8(14,15)16)6(4)20-9(17,18)19/h1-2H |
Clé InChI |
XHBFEKIMKBEYMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)SC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


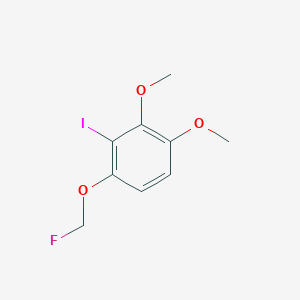
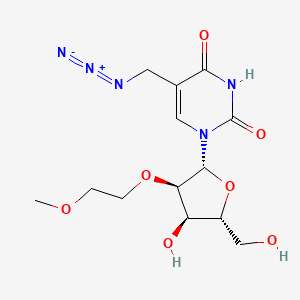
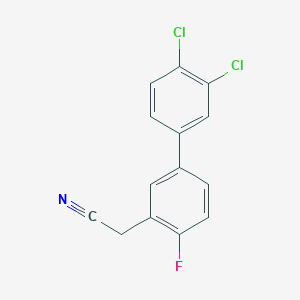

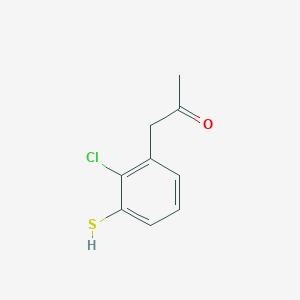

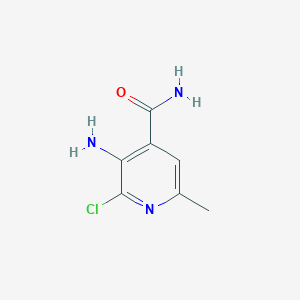
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)

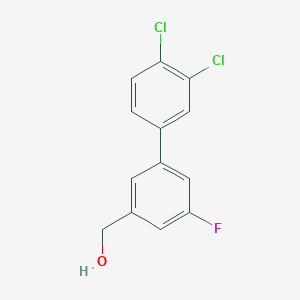
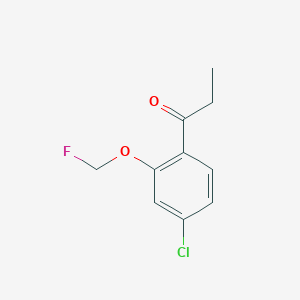
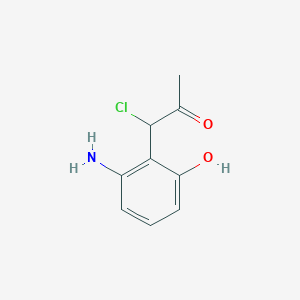
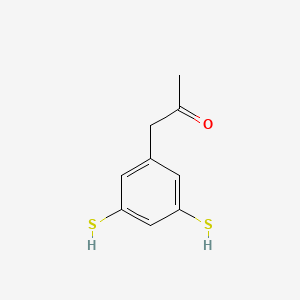
![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
